4-(4-Fluoroanilino)-4-oxobut-2-enoic acid
Overview
Description
4-Fluoroaniline is an organofluorine compound with the formula FC6H4NH2 . It’s a colorless liquid and one of three isomers of fluoroaniline . It’s used as a precursor to various potential and real applications .
Synthesis Analysis
4-Fluoroaniline can be prepared by the hydrogenation of 4-nitrofluorobenzene . It’s a common building block in medicinal chemistry and related fields .Molecular Structure Analysis
The molecular formula of 4-Fluoroaniline is C6H6FN . It has a molar mass of 111.119 g·mol −1 .Chemical Reactions Analysis
4-Fluoroaniline is used as a precursor to various potential and real applications . For example, it’s a precursor to the fungicide fluoroimide . It has also been evaluated for the production of ligands for homogeneous catalysis .Physical and Chemical Properties Analysis
4-Fluoroaniline is a light-colored oily liquid . It’s insoluble in water and denser than water .Scientific Research Applications
Synthesis and Characterization
Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions have been synthesized and characterized through a range of physico-chemical methods. These complexes exhibit unique thermal and magnetic properties, making them subjects of interest in materials science and coordination chemistry (Ferenc et al., 2017).
Inhibition of Kynurenine-3-Hydroxylase
Derivatives of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including the fluoroanilino variant, have been identified as potent inhibitors of kynurenine-3-hydroxylase. This enzyme is involved in the kynurenine pathway of tryptophan degradation, which has implications in neurodegenerative diseases. The inhibition of this enzyme presents a potential therapeutic pathway for neuroprotection (Drysdale et al., 2000).
Heterocyclic Compound Synthesis
4-(4-Bromophenyl)-4-oxobut-2-enoic acid, closely related to the fluoroanilino variant, serves as a precursor for synthesizing a range of heterocyclic compounds with potential antibacterial activities. The versatility of this compound in forming various aroylacrylic acids, pyridazinones, and furanones derivatives highlights its utility in medicinal chemistry and drug development (El-Hashash et al., 2015).
Antimicrobial and Antitumor Activities
4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid, another closely related compound, has been explored as a key starting material for novel pyridazinones, thiazoles derivatives, and other heterocycles. These compounds have been studied for their antimicrobial activities, showcasing the potential of fluoroanilino derivatives in contributing to new antimicrobial agents (El-Hashash et al., 2014).
Building Blocks for Biologically Active Compounds
Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, including the fluoroanilino variant, are highlighted for their utility as building blocks in synthesizing biologically active compounds. An efficient synthesis protocol involving microwave assistance and ytterbium triflate catalyst has been developed, indicating the significance of these compounds in rapid and efficient drug synthesis (Tolstoluzhsky et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
4-fluoroaniline, a related compound, is known to be used as a precursor in the synthesis of various pharmaceuticals
Mode of Action
It’s worth noting that related compounds like 4-fluoroaniline are often used in the synthesis of pharmaceuticals, suggesting that they may interact with biological targets in a significant way .
Biochemical Pathways
4-fluoroaniline, a related compound, is used as a precursor in the synthesis of various pharmaceuticals , suggesting that it may play a role in various biochemical pathways.
Result of Action
Related compounds like 4-fluoroaniline are used in the synthesis of various pharmaceuticals , suggesting that they may have significant biological effects.
Action Environment
One source mentions the fate of fluorinated compounds in the environment, especially polyfluorinated aromatics, is a matter of great concern . This suggests that environmental factors could potentially influence the action of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid.
Properties
IUPAC Name |
(E)-4-(4-fluoroanilino)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDZVHHPNZDWRA-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60252-79-1 | |
Record name | 4'-Fluoromaleanilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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